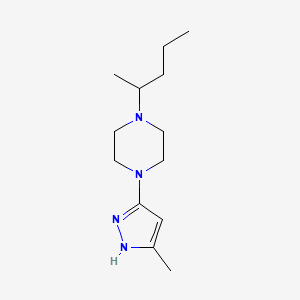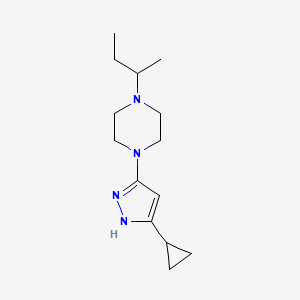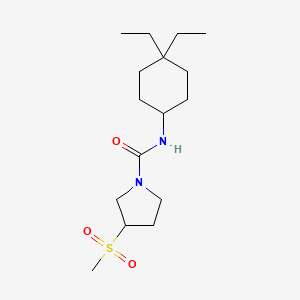![molecular formula C19H25N3O2 B6708785 N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708785.png)
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene moiety, followed by regioselective cleavage of the obtained tricyclo intermediate . The reaction conditions often require heating in a degassed anhydrous toluene solution with a small amount of propylene oxide at 190°C for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carbonyl functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Such as atropine and scopolamine, which share a similar bicyclic structure.
Indole Derivatives: Compounds like indole-3-acetic acid, which have different core structures but similar biological activities.
Uniqueness
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[321]oct-2-ene-8-carboxamide is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-21(2)18(23)13-20-19(24)22-16-9-10-17(22)12-15(11-16)14-7-5-4-6-8-14/h4-8,11,16-17H,3,9-10,12-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGJSFOZBBJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CNC(=O)N1C2CCC1C=C(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708703.png)
![methyl (3S,4S)-1-[(4-hydroxy-3-methoxyphenyl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6708709.png)

![2-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B6708720.png)


![2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide](/img/structure/B6708738.png)
![N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide](/img/structure/B6708746.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708775.png)
![3-phenyl-N-[1-(1H-pyrazol-4-yl)ethyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708782.png)
![N-[1-(2,6-dimethylphenyl)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708784.png)
![Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate](/img/structure/B6708797.png)

